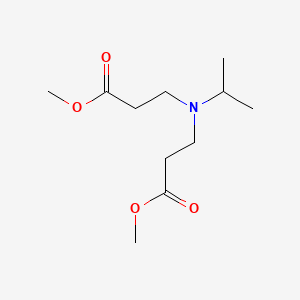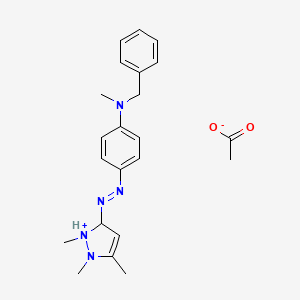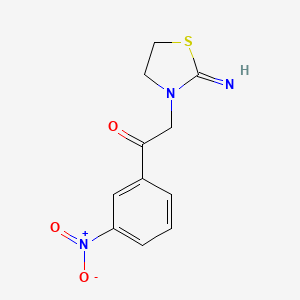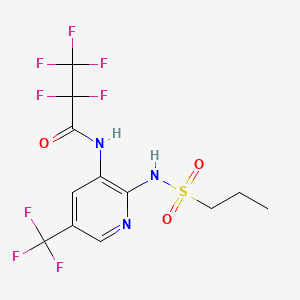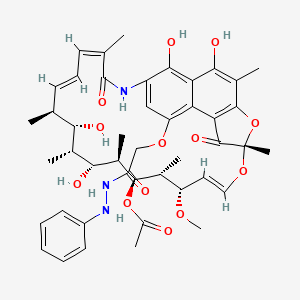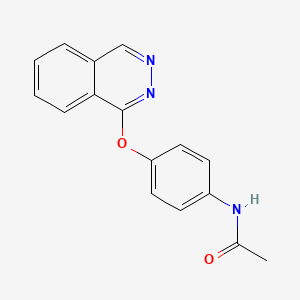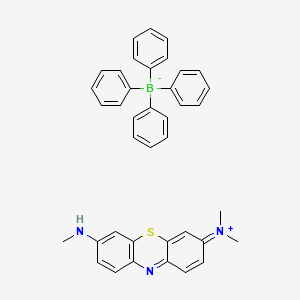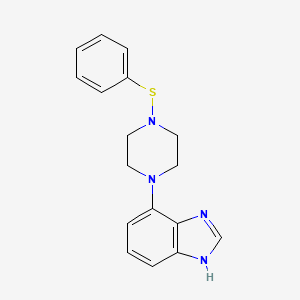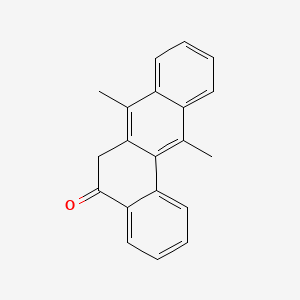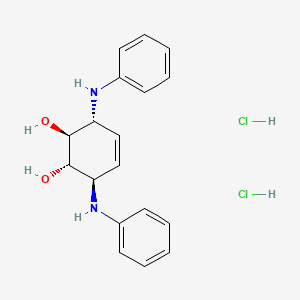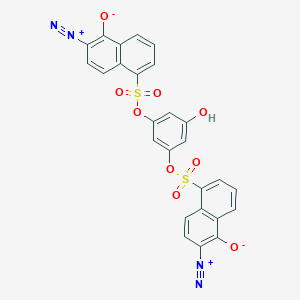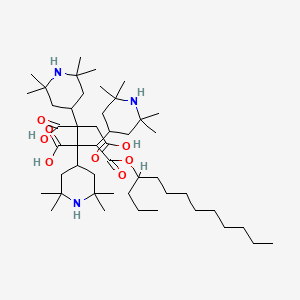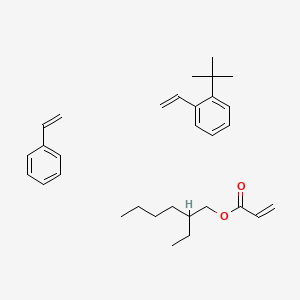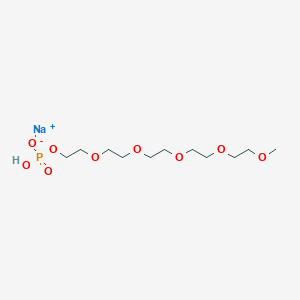
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate is a chemical compound with the molecular formula C11H24NaO9P and a molecular weight of 354.27 g/mol. It is also known by other names such as 2,5,8,11,14-Pentaoxahexadecan-16-ol, dihydrogen phosphate, sodium salt (1:1) and Phosphoric acid hydrogen 16-phenyl-3,6,9,12,15-pentaoxahexadecane-1-yl sodium salt. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate involves multiple steps. The primary synthetic route includes the reaction of 2,5,8,11,14-Pentaoxahexadecan-16-ol with phosphoric acid under controlled conditions to form the dihydrogen phosphate ester. This ester is then neutralized with sodium hydroxide to yield the sodium salt. Industrial production methods typically involve large-scale reactions in controlled environments to ensure high purity and yield.
Análisis De Reacciones Químicas
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where the hydrogen phosphate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate can be compared with similar compounds like:
2,5,8,11,14-Pentaoxahexadecan-16-ol: This compound is a precursor in the synthesis of the sodium salt and shares similar chemical properties.
Bis[1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl] hydrogen phosphate: This compound has a similar structure but differs in its functional groups and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
99688-43-4 |
|---|---|
Fórmula molecular |
C11H24NaO9P |
Peso molecular |
354.27 g/mol |
Nombre IUPAC |
sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate |
InChI |
InChI=1S/C11H25O9P.Na/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-21(12,13)14;/h2-11H2,1H3,(H2,12,13,14);/q;+1/p-1 |
Clave InChI |
AQCLCQSSUNCAHX-UHFFFAOYSA-M |
SMILES canónico |
COCCOCCOCCOCCOCCOP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


